molecular formula C15H20O8 B1209215 Shikimin CAS No. 51372-90-8

Shikimin

Cat. No.: B1209215
CAS No.: 51372-90-8
M. Wt: 328.31 g/mol
InChI Key: GEVWHIDSUOMVRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Shikimin is a natural product found in Illicium parvifolium, Illicium verum, and other organisms with data available.

Scientific Research Applications

  • Microbial Production and Metabolic Engineering :

    • Shikimic acid is a promising building block for synthesizing biological compounds such as the neuraminidase inhibitor Oseltamivir (Tamiflu®). Microbial production of shikimic acid, especially in Escherichia coli, has advantages like environmental friendliness, low cost, and product diversity. Metabolic engineering strategies have been employed to increase shikimic acid accumulation in E. coli (Gu et al., 2017).
    • Fermentative production of shikimic acid using metabolically engineered microorganisms is a viable alternative to plant-based extraction, offering higher productivity and lower by-product formation (Krämer et al., 2003).
  • Synthetic Biology and Systems Biology Approaches :

    • The application of synthetic and systems biology has opened new avenues for constructing high shikimic acid-producing strains. These technologies, combined with traditional metabolic engineering, can significantly enhance shikimic acid biosynthesis (Bilal et al., 2018).
    • Engineering the shikimate pathway in E. coli has led to the biosynthesis of various aromatic compounds with pharmaceutical values, demonstrating the potential of this approach in drug development (Jiang & Zhang, 2016).
  • Pharmaceutical and Anticancer Applications :

    • Shikonin, derived from the root of Lithospermum erythrorhizon and related to the shikimate pathway, has been studied for its anti-inflammatory and antitumor properties. It has shown efficacy in preventing colorectal cancer development and inducing apoptosis in human cancer cells (Andújar et al., 2018).
  • Analytical Methods in Plant and Crop Studies :

    • Methods like spectrophotometry and high-pressure liquid chromatography (HPLC) have been used for determining shikimic acid in plants, particularly in the context of glyphosate efficacy studies (Zelaya et al., 2011).

Properties

IUPAC Name

4,5,7,11-tetrahydroxy-2,7-dimethylspiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-2',10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O8/c1-6-3-7(16)15(21)13(6)4-8(23-10(18)9(13)17)12(2,20)14(15)5-22-11(14)19/h6-9,16-17,20-21H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVWHIDSUOMVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2(C13CC(C(C24COC4=O)(C)O)OC(=O)C3O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30965673
Record name 1,5,6a,7-Tetrahydroxy-5,9-dimethylhexahydrospiro[4,9a-methanocyclopenta[d]oxocine-6,3'-oxetane]-2,2'(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51372-90-8
Record name Anisatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051372908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5,6a,7-Tetrahydroxy-5,9-dimethylhexahydrospiro[4,9a-methanocyclopenta[d]oxocine-6,3'-oxetane]-2,2'(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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